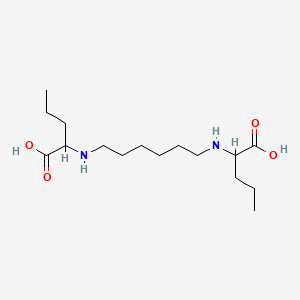
N-(6-((1-Carboxybutyl)amino)hexyl)norvaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-((1-Carboxybutyl)amino)hexyl)norvaline is a synthetic amino acid derivative. This compound is characterized by its unique structure, which includes a norvaline backbone extended with a hexyl chain and a carboxybutyl group. It is of interest in various fields of scientific research due to its potential biological activities and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-((1-Carboxybutyl)amino)hexyl)norvaline typically involves multi-step organic synthesis techniques. One common approach starts with the protection of the amino group of norvaline, followed by the introduction of the hexyl chain through alkylation reactions. The carboxybutyl group is then introduced via amidation reactions. The final product is obtained after deprotection and purification steps.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated synthesis equipment, high-throughput purification methods such as chromatography, and stringent quality control measures to ensure the purity and consistency of the final product.
化学反応の分析
Types of Reactions
N-(6-((1-Carboxybutyl)amino)hexyl)norvaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The hexyl and carboxybutyl groups can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
科学的研究の応用
Chemistry
In chemistry, N-(6-((1-Carboxybutyl)amino)hexyl)norvaline is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential role in protein synthesis and enzyme inhibition. Its structural similarity to natural amino acids allows it to be incorporated into peptides and proteins, potentially altering their function.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It has been studied for its effects on metabolic pathways and its potential use in treating diseases such as Alzheimer’s and metabolic syndrome.
Industry
In industrial applications, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its ability to undergo various chemical reactions makes it a valuable intermediate in the synthesis of complex molecules.
作用機序
The mechanism of action of N-(6-((1-Carboxybutyl)amino)hexyl)norvaline involves its interaction with specific molecular targets, such as enzymes and receptors. By mimicking natural amino acids, it can inhibit or activate these targets, thereby modulating biological pathways. For example, it may inhibit enzymes involved in metabolic pathways, leading to changes in cellular function.
類似化合物との比較
Similar Compounds
Norvaline: A non-proteinogenic amino acid with a similar structure but lacking the hexyl and carboxybutyl groups.
Valine: A natural amino acid that is structurally similar but with different side chains.
Norleucine: Another non-proteinogenic amino acid with a longer hydrocarbon chain.
Uniqueness
N-(6-((1-Carboxybutyl)amino)hexyl)norvaline is unique due to its extended side chains, which confer different chemical and biological properties compared to its simpler analogs. This uniqueness makes it a valuable compound for research and industrial applications, offering opportunities to explore new chemical reactions and biological activities.
特性
CAS番号 |
6951-98-0 |
|---|---|
分子式 |
C16H32N2O4 |
分子量 |
316.44 g/mol |
IUPAC名 |
2-[6-(1-carboxybutylamino)hexylamino]pentanoic acid |
InChI |
InChI=1S/C16H32N2O4/c1-3-9-13(15(19)20)17-11-7-5-6-8-12-18-14(10-4-2)16(21)22/h13-14,17-18H,3-12H2,1-2H3,(H,19,20)(H,21,22) |
InChIキー |
DLQUALGIOPJZIQ-UHFFFAOYSA-N |
正規SMILES |
CCCC(C(=O)O)NCCCCCCNC(CCC)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


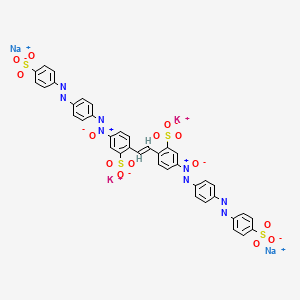

![1-(3-Bromophenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole](/img/structure/B12786795.png)
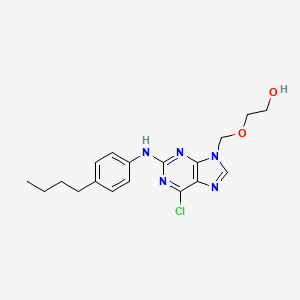
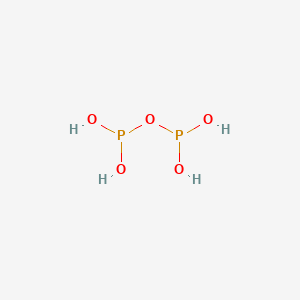
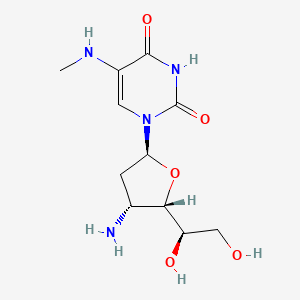
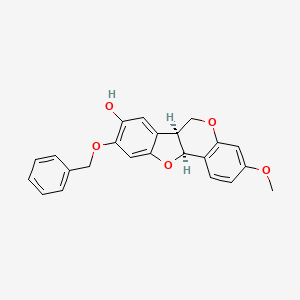
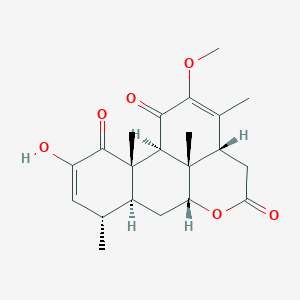
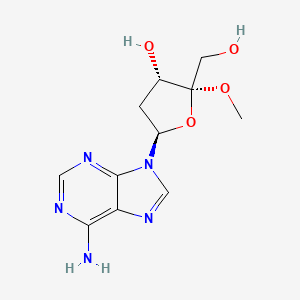

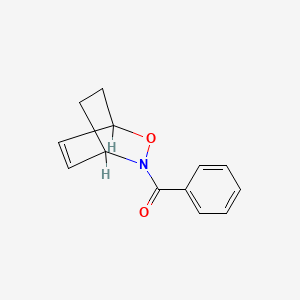
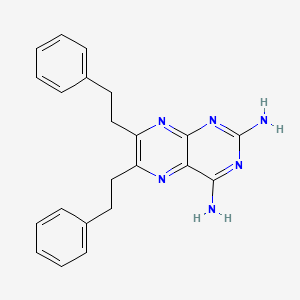
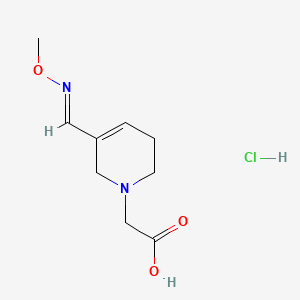
![1,5-Naphthalenedisulfonic acid, 2-[[8-[[[[3-[(2-chloroethyl)sulfonyl]phenyl]amino]carbonyl]amino]-1-hydroxy-3,6-disulfo-2-naphthalenyl]azo]-](/img/structure/B12786878.png)
